2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(m-tolyl)acetamide
Overview
Description
The compound “2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(m-tolyl)acetamide” is a complex organic molecule. It contains a benzodiazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . It also contains a methoxyphenyl group and a tolyl group, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the benzodiazepine ring and the various functional groups attached to it. The structure-to-magnetism correlation of similar compounds can be quite challenging .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, protodeboronation of pinacol boronic esters has been used in the synthesis of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the benzodiazepine ring could potentially influence its solubility and reactivity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-{[4-(3-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide”:
Pharmacological Research
This compound, due to its benzodiazepine structure, is of significant interest in pharmacological research. Benzodiazepines are known for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. Researchers are exploring this compound for its potential to develop new medications that can treat anxiety disorders, insomnia, and epilepsy with possibly fewer side effects compared to existing drugs .
Neurochemical Studies
The compound’s interaction with neurotransmitter systems, particularly the GABAergic system, makes it a valuable tool in neurochemical studies. It can help in understanding the modulation of GABA receptors and the overall impact on neuronal excitability and inhibition. This is crucial for developing treatments for neurological conditions such as epilepsy, anxiety, and depression .
Cancer Research
Recent studies have indicated that benzodiazepine derivatives may exhibit anticancer properties. This compound is being investigated for its potential to inhibit the growth of cancer cells and induce apoptosis. Research in this area aims to develop new chemotherapeutic agents that are more effective and have fewer side effects than current treatments .
Molecular Biology
In molecular biology, this compound can be used as a probe to study protein-ligand interactions. Its unique structure allows it to bind to specific proteins, making it useful in elucidating the mechanisms of protein function and interaction. This can aid in the discovery of new drug targets and the development of novel therapeutic strategies .
Medicinal Chemistry
The synthesis and modification of this compound provide insights into the structure-activity relationship (SAR) of benzodiazepine derivatives. Medicinal chemists can use this information to design and synthesize new compounds with improved pharmacological profiles. This research is essential for the development of next-generation benzodiazepine-based therapeutics .
Toxicological Studies
Understanding the toxicity profile of this compound is crucial for its potential therapeutic use. Toxicological studies help in determining the safe dosage range, potential side effects, and long-term effects of the compound. This information is vital for the preclinical development of new drugs .
Biochemical Assays
This compound can be used in various biochemical assays to study enzyme activity, receptor binding, and cellular responses. Its application in these assays helps in understanding the biochemical pathways it affects and its potential therapeutic targets. This research is fundamental for drug discovery and development.
Sigma-Aldrich product information. Research articles on benzodiazepine derivatives and cancer. Studies on protein-ligand interactions. Medicinal chemistry research on benzodiazepine derivatives. Toxicological studies of benzodiazepine compounds. : Behavioral science research on anxiolytic and sedative effects. : Biochemical assays involving benzodiazepine derivatives.
Mechanism of Action
properties
IUPAC Name |
2-[[2-(3-methoxyphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-17-7-5-9-19(13-17)26-24(29)16-31-25-15-23(18-8-6-10-20(14-18)30-2)27-21-11-3-4-12-22(21)28-25/h3-14H,15-16H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJXNJVHWWUSCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C(C2)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129893 | |
Record name | 2-[[4-(3-Methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]thio]-N-(3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(m-tolyl)acetamide | |
CAS RN |
1206993-22-7 | |
Record name | 2-[[4-(3-Methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]thio]-N-(3-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206993-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-(3-Methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]thio]-N-(3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.